

Application Note: Quantitative Analysis of Santolina Triene in Plant Matrices

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Compound of Interest

Compound Name: *Santolina triene*

Cat. No.: B1198447

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Abstract

This application note provides a detailed methodology for the detection and quantification of **Santolina triene**, a volatile monoterpene found in various aromatic plants, including those of the *Santolina* and *Artemisia* genera. The protocol outlines procedures for solvent extraction and subsequent analysis by Gas Chromatography-Mass Spectrometry (GC-MS). This method is intended for researchers, scientists, and professionals in the fields of natural product chemistry, phytochemistry, and drug development who require a reliable and reproducible method for the quantitative analysis of **Santolina triene** in plant extracts.

Introduction

Santolina triene (C₁₀H₁₆, Molar Mass: 136.23 g/mol) is a naturally occurring monoterpene that contributes to the characteristic aroma of several plant species.[1][2] Its chemical formula is C₁₀H₁₆. [1][2] The analysis of terpenes like **Santolina triene** is crucial for the chemical profiling of essential oils, quality control of herbal products, and for exploring their potential pharmacological activities. Gas Chromatography (GC) is the preferred method for analyzing volatile compounds like terpenes, and its coupling with Mass Spectrometry (MS) provides high sensitivity and selectivity for accurate identification and quantification.[3][4][5] This document presents a validated protocol for the extraction and GC-MS analysis of **Santolina triene** from plant material.

Experimental Protocols

Sample Preparation: Solvent Extraction

This protocol describes the extraction of **Santolina triene** from dried plant material using a solvent.

Materials:

- Dried plant material (e.g., leaves, flowers)
- Ethyl acetate (analytical grade)
- Anhydrous sodium sulfate
- Grinder or mortar and pestle
- Vortex mixer
- Centrifuge
- Glass vials with screw caps
- Micropipettes
- Filter paper or syringe filters (0.45 μm)

Procedure:

- Grind the dried plant material to a fine powder using a grinder or mortar and pestle.
- Accurately weigh approximately 1 gram of the powdered plant material into a glass vial.
- Add 10 mL of ethyl acetate to the vial.
- Cap the vial tightly and vortex for 1 minute to ensure thorough mixing.
- Place the vial in a sonicator bath for 15 minutes to enhance extraction efficiency.
- Centrifuge the mixture at 3000 rpm for 10 minutes to pellet the solid plant material.

- Carefully transfer the supernatant (ethyl acetate extract) to a clean vial.
- Add a small amount of anhydrous sodium sulfate to the extract to remove any residual water.
- Filter the extract through filter paper or a 0.45 µm syringe filter into a new vial for GC-MS analysis.

GC-MS Analysis

Instrumentation:

- Gas Chromatograph coupled with a Mass Spectrometer (GC-MS)
- Autosampler

GC-MS Parameters:

Parameter	Value
GC Column	DB-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness
Injector Temperature	250 °C
Injection Mode	Splitless
Injection Volume	1 µL
Carrier Gas	Helium
Flow Rate	1.0 mL/min
Oven Program	Initial temperature 60 °C (hold for 2 min), ramp at 5 °C/min to 240 °C (hold for 5 min)
MS Transfer Line Temp	280 °C
Ion Source Temp	230 °C
Ionization Mode	Electron Ionization (EI) at 70 eV
Mass Range	40-350 amu (Full Scan)
Solvent Delay	3 min

Preparation of Calibration Standards

- Obtain a certified reference standard of **Santolina triene**.
- Prepare a stock solution of **Santolina triene** in ethyl acetate at a concentration of 1000 µg/mL.
- Perform serial dilutions of the stock solution to prepare a series of calibration standards with concentrations ranging from 1 µg/mL to 100 µg/mL.
- Analyze each calibration standard by GC-MS using the same method as for the samples.

- Construct a calibration curve by plotting the peak area of **Santolina triene** against its concentration.

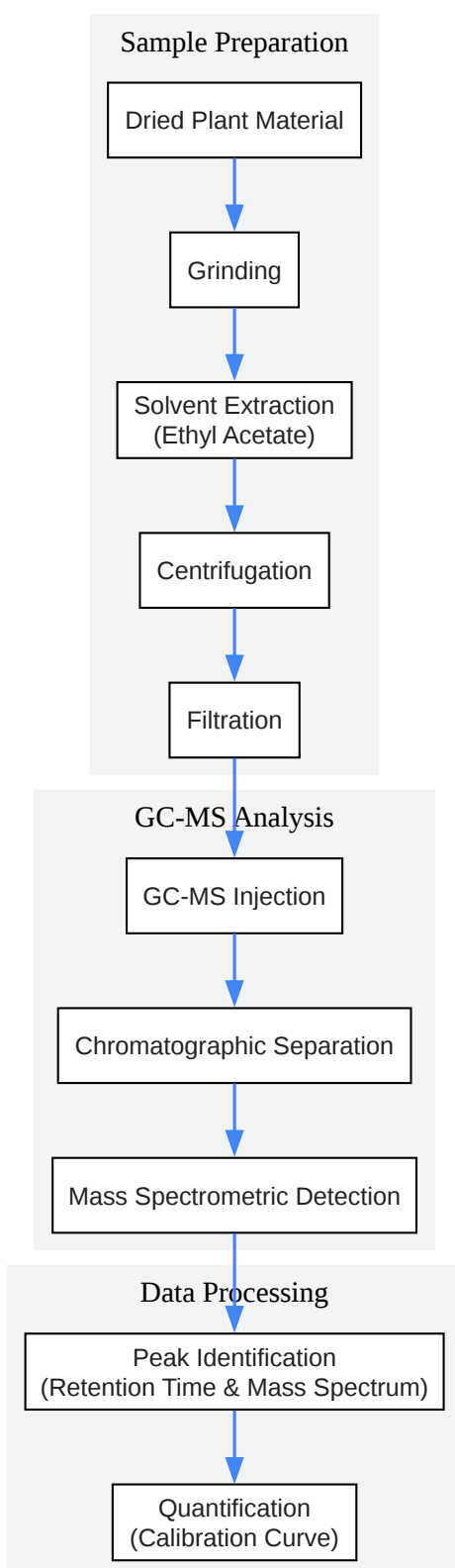
Data Presentation

The identification of **Santolina triene** in a sample is based on a comparison of its retention time and mass spectrum with that of a certified reference standard. The Kovats retention index can also be used for additional confirmation.

Table 1: Quantitative Data for **Santolina Triene**

Parameter	Value	Reference
Molecular Formula	C ₁₀ H ₁₆	[1] [2]
Molar Mass	136.23 g/mol	[1]
CAS Number	2153-66-4	[1]
Kovats Retention Index (DB-5/HP-5MS)	~905 - 914	[6] [7] [8]
Quantifier Ion (m/z)	93	[9]
Qualifier Ions (m/z)	79, 121, 136	[9]

Visualizations



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Caption: Experimental workflow for the detection of **Santolina triene**.

Conclusion

The described method provides a robust and reliable approach for the quantitative analysis of **Santolina triene** in plant matrices. The use of solvent extraction followed by GC-MS analysis ensures high sensitivity and selectivity. This application note serves as a comprehensive guide for researchers and scientists involved in the chemical analysis of plant-derived volatile compounds.

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